3-Benzylpiperidin-4-one hydrochloride
Overview
Description
3-Benzylpiperidin-4-one hydrochloride is an organic compound with the molecular formula C12H16ClNO and a molecular weight of 225.71 g/mol. It is a hydrochloride salt derived from 3-benzylpiperidin-4-one, which is a piperidine derivative with a benzyl group attached to the nitrogen atom. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Benzylpiperidin-4-one hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of benzyl chloride with piperidin-4-one in the presence of a strong base, such as sodium hydride, followed by acidification with hydrochloric acid. The reaction conditions typically require anhydrous conditions and a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 3-Benzylpiperidin-4-one hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are commonly used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can yield benzylpiperidin-4-one derivatives with higher oxidation states.
Reduction: Reduction reactions can produce piperidine derivatives with reduced functional groups.
Substitution: Substitution reactions can lead to the formation of various substituted piperidine derivatives.
Scientific Research Applications
3-Benzylpiperidin-4-one hydrochloride is used in various scientific research applications, including chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex organic compounds. In biology, it is used as a reagent in biochemical assays and studies involving enzyme inhibition. In medicine, it has potential applications in drug discovery and development, particularly in the design of new pharmaceuticals targeting central nervous system disorders. In industry, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Benzylpiperidin-4-one hydrochloride exerts its effects depends on its specific application. In drug discovery, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The molecular targets and pathways involved can vary, but typically include interactions with neurotransmitter systems or metabolic enzymes.
Comparison with Similar Compounds
3-Benzylpiperidin-4-one hydrochloride is similar to other piperidine derivatives, such as piperidin-4-one, benzylpiperidine, and various substituted piperidines. its unique structural features, such as the presence of the benzyl group, contribute to its distinct chemical and biological properties. These differences make it a valuable compound in specific research and industrial applications.
List of Similar Compounds
Piperidin-4-one
Benzylpiperidine
Substituted piperidines (e.g., N-alkylpiperidines, N-arylpiperidines)
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Properties
IUPAC Name |
3-benzylpiperidin-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c14-12-6-7-13-9-11(12)8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHKGJBMYQBHIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1=O)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697350 | |
Record name | 3-Benzylpiperidin-4-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854648-68-3 | |
Record name | 3-Benzylpiperidin-4-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-benzylpiperidin-4-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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